molecular formula C11H24N2 B2557135 (2-Hexylcyclopentyl)hydrazine CAS No. 1260897-22-0

(2-Hexylcyclopentyl)hydrazine

Cat. No.: B2557135
CAS No.: 1260897-22-0
M. Wt: 184.327
InChI Key: CBDYMWOOXPHFDK-UHFFFAOYSA-N
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Description

(2-Hexylcyclopentyl)hydrazine is an organic compound characterized by a cyclopentane ring substituted with a hexyl group and a hydrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Hexylcyclopentyl)hydrazine typically involves the reaction of 2-hexylcyclopentanone with hydrazine hydrate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction proceeds via the formation of a hydrazone intermediate, which is subsequently reduced to yield the desired hydrazine derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

(2-Hexylcyclopentyl)hydrazine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: It can be reduced to form simpler amines or other reduced products.

    Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce simpler amines.

Scientific Research Applications

(2-Hexylcyclopentyl)hydrazine has several scientific research applications:

Mechanism of Action

The mechanism of action of (2-Hexylcyclopentyl)hydrazine involves its interaction with various molecular targets. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to alterations in their function. This can result in various biological effects, including inhibition of enzyme activity and disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

    (2-Hexylcyclopentyl)amine: Similar structure but with an amine group instead of a hydrazine moiety.

    Cyclopentylhydrazine: Lacks the hexyl substitution, making it less hydrophobic.

    Hexylhydrazine: Lacks the cyclopentane ring, affecting its steric properties.

Uniqueness

(2-Hexylcyclopentyl)hydrazine is unique due to its combination of a cyclopentane ring, a hexyl group, and a hydrazine moiety. This unique structure imparts specific chemical and physical properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

(2-hexylcyclopentyl)hydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24N2/c1-2-3-4-5-7-10-8-6-9-11(10)13-12/h10-11,13H,2-9,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBDYMWOOXPHFDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1CCCC1NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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